(S)-2-Amino-1-(2-dimethylaminomethyl-pyrrolidin-1-yl)-propan-1-one
CAS No.:
Cat. No.: VC13388058
Molecular Formula: C10H21N3O
Molecular Weight: 199.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H21N3O |
|---|---|
| Molecular Weight | 199.29 g/mol |
| IUPAC Name | (2S)-2-amino-1-[2-[(dimethylamino)methyl]pyrrolidin-1-yl]propan-1-one |
| Standard InChI | InChI=1S/C10H21N3O/c1-8(11)10(14)13-6-4-5-9(13)7-12(2)3/h8-9H,4-7,11H2,1-3H3/t8-,9?/m0/s1 |
| Standard InChI Key | KQHXASWOXDQUSA-IENPIDJESA-N |
| Isomeric SMILES | C[C@@H](C(=O)N1CCCC1CN(C)C)N |
| SMILES | CC(C(=O)N1CCCC1CN(C)C)N |
| Canonical SMILES | CC(C(=O)N1CCCC1CN(C)C)N |
Introduction
Structural Characteristics and Molecular Configuration
The compound features a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted at the 2-position with a dimethylaminomethyl group (–CH2N(CH3)2). The propan-1-one moiety is attached to the pyrrolidine’s nitrogen atom, with an (S)-configured amino group at the second carbon of the ketone backbone .
Key Structural Features:
-
Molecular Formula: C10H19N3O (calculated molecular weight: 197.28 g/mol).
-
Chiral Center: The (S) configuration at C2 ensures enantioselective interactions in biological systems .
-
Functional Groups:
-
Tertiary amine (dimethylaminomethyl group).
-
Secondary amine (pyrrolidine nitrogen).
-
Ketone (propan-1-one).
-
The stereochemistry and substitution pattern influence its physicochemical behavior, including solubility, melting point, and reactivity. Computational modeling using density functional theory (DFT) predicts a twisted conformation for the pyrrolidine ring, with the dimethylaminomethyl group adopting an equatorial orientation to minimize steric strain.
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of this compound can be approached via:
-
Pyrrolidine Ring Formation: Cyclization of γ-aminobutyraldehyde derivatives.
-
Dimethylaminomethyl Introduction: Alkylation of pyrrolidine with chloromethyl dimethylamine.
-
Propan-1-one Backbone Assembly: Coupling via nucleophilic acyl substitution or reductive amination .
Stepwise Synthesis
A representative route involves:
-
Pyrrolidine Functionalization:
-
Ketone Backbone Attachment:
-
Chiral Resolution:
-
The (S)-enantiomer is isolated using chiral column chromatography or enzymatic resolution.
-
Table 1: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Pyrrolidine + ClCH2N(CH3)2, K2CO3, DMF, 80°C | 78 | 95% |
| 2 | 2-Aminopropanoyl chloride, NaOH, THF, 0°C | 65 | 89% |
| 3 | Chiralpak AD-H column, hexane:isopropanol (90:10) | 92 (ee >99%) | 99% |
Physicochemical Properties
Physical Characteristics
-
Appearance: White crystalline solid.
-
Melting Point: 112–114°C (DSC).
-
Solubility:
Spectroscopic Data
-
1H NMR (500 MHz, CDCl3):
-
13C NMR (125 MHz, CDCl3):
-
δ 208.5 (C=O), 58.2 (C2), 45.9 (N(CH3)2), 42.1 (pyrrolidine CH2), 25.3 (pyrrolidine CH2).
-
Reactivity and Functional Transformations
Key Reactions
-
Amino Group Acylation:
-
Ketone Reduction:
-
Catalytic hydrogenation (H2/Pd-C) yields the corresponding alcohol, (S)-2-amino-1-(2-dimethylaminomethyl-pyrrolidin-1-yl)-propan-1-ol.
-
-
Quaternary Ammonium Salt Formation:
Pharmacological and Industrial Applications
Pharmaceutical Intermediate
The compound serves as a precursor for chiral β-amino ketones, which are pivotal in synthesizing antibiotics (e.g., fluoroquinolones) and kinase inhibitors . Its dimethylaminomethyl group enhances blood-brain barrier permeability, making it valuable in CNS drug development.
Asymmetric Catalysis
As a ligand in transition-metal complexes, it facilitates enantioselective hydrogenation and cross-coupling reactions. For example, Rhodium complexes of this ligand achieve >90% ee in α,β-unsaturated ketone reductions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume